molecular formula C15H9FN2O5 B1484517 2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid CAS No. 2205504-24-9

2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid

Cat. No. B1484517
CAS RN: 2205504-24-9
M. Wt: 316.24 g/mol
InChI Key: ROBQMRHMRJVONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid, also known as FNPAA, is a unique organic compound with a wide range of potential applications in the scientific research field. It is a relatively new compound, first synthesized in 2011, and has since been studied extensively in order to better understand its properties and potential uses.

Mechanism of Action

2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid works by binding to specific receptors on the cell membrane, which triggers a cascade of biochemical reactions that lead to the desired effect. The exact mechanism of action is still being studied, but it is thought to involve the activation of certain enzymes and the formation of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the permeability of the cell membrane, which can lead to increased drug uptake. It has also been shown to increase the activity of certain enzymes, and it has been shown to increase the production of reactive oxygen species. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. Additionally, it is highly selective, so it can be used to target specific molecules or receptors. However, this compound is not suitable for use in vivo, as it is toxic in high concentrations.

Future Directions

2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid has a wide range of potential future applications. It could be used to develop new drug delivery systems that are more efficient and targeted. Additionally, it could be used to develop new drugs that are more selective and have fewer side effects. Additionally, this compound could be used to develop new diagnostic tools that are more sensitive and specific. Finally, this compound could be used to study the effects of drugs on cell membranes and to detect and quantify proteins and other biomolecules.

Scientific Research Applications

2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid has been used in a variety of scientific research applications, including as a fluorescent probe for detecting and quantifying certain small molecules, such as amino acids and nucleotides. It has also been used to study the effects of drugs on cell membranes and to detect and quantify proteins and other biomolecules. Additionally, this compound has been used in the development of new drugs and drug delivery systems.

properties

IUPAC Name

2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O5/c16-10-7-9(2-3-12(10)18(21)22)15-17-11-5-8(6-14(19)20)1-4-13(11)23-15/h1-5,7H,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBQMRHMRJVONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)N=C(O2)C3=CC(=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid
Reactant of Route 2
2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid
Reactant of Route 3
2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid
Reactant of Route 4
2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid
Reactant of Route 6
2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid

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